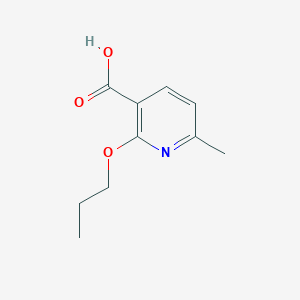
6-Methyl-2-propoxypyridine-3-carboxylic acid
Übersicht
Beschreibung
6-Methyl-2-propoxypyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Methyl-2-propoxypyridine-3-carboxylic acid (CAS No. 1340346-64-6) is a pyridine derivative that has garnered attention for its potential biological activities. This compound has been studied for various pharmacological properties, including its role as a ligand for specific receptors and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a methyl group and a propoxy group attached to the pyridine ring, along with a carboxylic acid functional group. This configuration contributes to its unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 219.25 g/mol |
| CAS Number | 1340346-64-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The carboxylic acid group can participate in hydrogen bonding, while the methyl and propoxy groups may influence the compound's lipophilicity and receptor affinity.
Key Mechanisms:
- Receptor Binding : The compound has shown potential as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation.
- Enzyme Inhibition : It may inhibit certain enzymes, contributing to its pharmacological effects.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its pharmacological properties.
- Antidiabetic Potential : Research indicates that derivatives of this compound can act as high-affinity ligands for PPARγ, similar to existing antidiabetic drugs like thiazolidinediones. These findings suggest potential applications in managing diabetes and metabolic disorders .
- Antimicrobial Activity : Preliminary studies have shown that compounds within this class exhibit antimicrobial properties against various pathogens, indicating their potential use in treating infections.
- Neuroprotective Effects : Some studies have suggested that pyridine derivatives may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies
A notable case study involved the synthesis of several derivatives of this compound, which were evaluated for their binding affinity to PPARγ. The results demonstrated that certain modifications enhanced the binding affinity, suggesting a pathway for developing more effective therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Antimicrobial Activity :
- Anti-inflammatory Agents :
- Nicotinic Receptor Modulation :
Agrochemical Applications
- Herbicides :
- Pesticides :
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
6-methyl-2-propoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-6-14-9-8(10(12)13)5-4-7(2)11-9/h4-5H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWLUVRHTQVUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















